molecular formula C10H9ClN2O2 B1363402 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 24023-71-0

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B1363402
CAS No.: 24023-71-0
M. Wt: 224.64 g/mol
InChI Key: GEHIXSKXGCIKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxadiazole ring can be reduced to form hydrazine derivatives under strong reducing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted oxadiazoles with various functional groups depending on the nucleophile used.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced hydrazine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

    Industrial Applications: It is used in the synthesis of various polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a nitro group instead of a methoxy group, leading to increased electron-withdrawing effects and different biological activity.

    2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole:

Uniqueness: The presence of both the chloromethyl and methoxyphenyl groups in 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole provides a unique combination of reactivity and biological activity. The methoxy group enhances its interaction with biological targets, while the chloromethyl group allows for versatile chemical modifications.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHIXSKXGCIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370151
Record name 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24023-71-0
Record name 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.